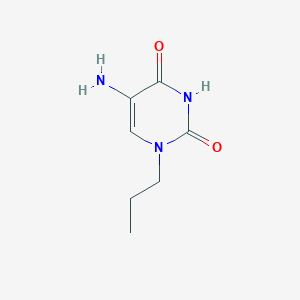
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a bromine atom on the pyrazole ring makes it a versatile intermediate for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Nitro-pyrazole derivatives.
Reduction Products: Hydrazine derivatives.
科学的研究の応用
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group allows for hydrogen bonding interactions, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological targets and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-Amino-4-chloro-1H-pyrazole
- 3-Amino-4-iodo-1H-pyrazole
- 3-Amino-4-methyl-1H-pyrazole
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The bromine atom, in particular, offers versatility in substitution reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C5H5BrN4 |
|---|---|
分子量 |
201.02 g/mol |
IUPAC名 |
2-(3-amino-4-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H5BrN4/c6-4-3-10(2-1-7)9-5(4)8/h3H,2H2,(H2,8,9) |
InChIキー |
JVFOFYIWJQKZCB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CC#N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)

![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)







